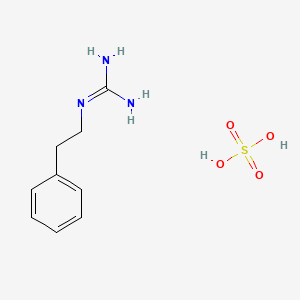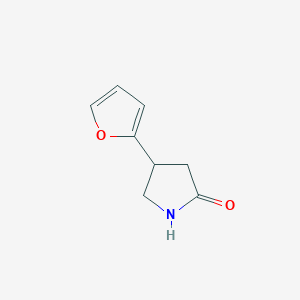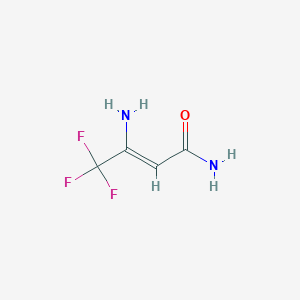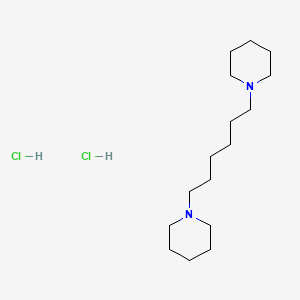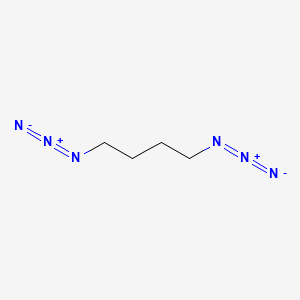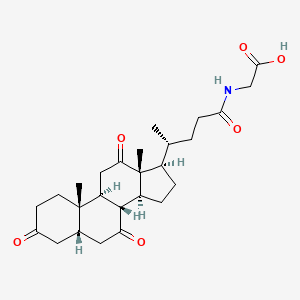
糖胆酸
科学研究应用
甘氨脱氢胆酸在科学研究中有多种应用:
化学: 它用作各种化学反应的试剂,以及涉及胆汁酸的研究。
生物学: 该化合物用于与胆汁酸代谢及其对生物系统影响有关的研究。
医学: 甘氨脱氢胆酸用于诊断某些疾病,包括癌症.
工业: 它用于生产药物和其他化学产品.
作用机制
甘氨脱氢胆酸的作用机制涉及它作为胆汁酸缀合物的作用。 它作为一种清洁剂,溶解脂肪以便在消化系统中吸收 . 该化合物与胆汁酸代谢中涉及的特定分子靶点和途径相互作用,促进脂肪的吸收和代谢 .
生化分析
Biochemical Properties
Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, glycodehydrocholic acid interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.
Cellular Effects
Glycodehydrocholic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.
Molecular Mechanism
At the molecular level, glycodehydrocholic acid exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, glycodehydrocholic acid can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycodehydrocholic acid can change over time due to its stability and degradation. Studies have shown that glycodehydrocholic acid is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .
Dosage Effects in Animal Models
The effects of glycodehydrocholic acid vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, glycodehydrocholic acid may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
Glycodehydrocholic acid is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.
Transport and Distribution
Within cells and tissues, glycodehydrocholic acid is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of glycodehydrocholic acid in target tissues, where it can exert its biochemical effects.
Subcellular Localization
Glycodehydrocholic acid is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of glycodehydrocholic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.
准备方法
化学反应分析
甘氨脱氢胆酸会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以将甘氨脱氢胆酸转化为其他胆汁酸衍生物。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代,导致形成新的化合物。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
甘氨脱氢胆酸类似于其他胆汁酸缀合物,如甘氨胆酸和甘氨去氧胆酸 . 它在特定结构和甘氨酸作为缀合氨基酸的存在方面是独特的。 这种独特性赋予了它与其他胆汁酸缀合物相比具有独特的特性和应用 .
类似化合物
- 甘氨胆酸
- 甘氨去氧胆酸
- 甘草酸
属性
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMJNWJWJTAF-HHELISEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycodehydrocholic acid metabolized in different species?
A1: Research indicates that Glycodehydrocholic acid (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


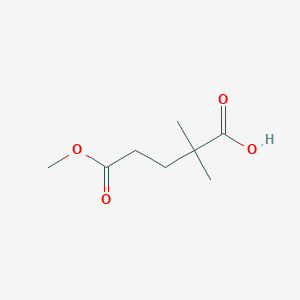
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)


